Rivaroxaban

Catalog No.
S548877
CAS No.
366789-02-8
M.F
C19H18ClN3O5S
M. Wt
435.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rivaroxaban

CAS Number

366789-02-8

Product Name

Rivaroxaban

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media

Synonyms

5-chloro-N-(((5S)-2-oxo-3-(4-(3-oxomorpholin-4-yl)phenyl)-1,3-oxazolidin-5-yl)methyl)thiophene-2-carboxamide, BAY 59 7939, BAY 59-7939, BAY 597939, rivaroxaban, xarelto

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl

Description

The exact mass of the compound Rivaroxaban is 435.06557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 25.05 mg/l at 25 °c (est)slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes. It belongs to the ontological category of oxazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Rivaroxaban in Atrial Fibrillation

Rivaroxaban is a medication belonging to a class of anticoagulants known as Factor Xa inhibitors. Its primary application in scientific research focuses on preventing stroke and blood clots in patients with nonvalvular atrial fibrillation (AF). Atrial fibrillation is an irregular heartbeat that disrupts the normal blood flow within the heart chambers. This can increase the risk of blood clot formation, which can then travel to the brain and cause a stroke [].

Several large-scale clinical trials have established Rivaroxaban as a safe and effective alternative to warfarin, the traditional blood thinner used for AF patients []. One such trial, ROCKET-AF, involved over 14,000 participants and demonstrated that Rivaroxaban was equally effective as warfarin in preventing stroke but with a lower risk of major bleeding [].

Rivaroxaban Beyond Atrial Fibrillation

The success of Rivaroxaban in AF has prompted researchers to explore its potential benefits in other areas. Studies are ongoing to investigate its efficacy in preventing blood clots following major orthopedic surgeries, such as hip and knee replacements []. Additionally, research is underway to determine if Rivaroxaban can play a role in the prevention of cardiovascular events in patients with acute coronary syndrome (ACS), a condition characterized by blocked coronary arteries [].

Ongoing Research on Rivaroxaban

Current research on Rivaroxaban is focused on:

  • Optimizing treatment strategies: Researchers are investigating the ideal dosage and duration of Rivaroxaban therapy for different patient populations [].
  • Identifying risk factors for bleeding: As Rivaroxaban increases the risk of bleeding, studies are aimed at identifying patients at higher risk so that treatment decisions can be individualized [].
  • Exploring new applications: Clinical trials are ongoing to evaluate the effectiveness of Rivaroxaban in preventing blood clots in various other medical conditions.

Rivaroxaban is an anticoagulant medication widely used for the prevention and treatment of thromboembolic disorders. It is marketed under the brand name Xarelto, among others, and is classified as a direct inhibitor of factor Xa, a crucial enzyme in the coagulation cascade that facilitates the conversion of prothrombin to thrombin. By inhibiting both free and bound factor Xa, rivaroxaban effectively disrupts the formation of blood clots, making it valuable in managing conditions such as deep vein thrombosis, pulmonary embolism, and stroke prevention in patients with atrial fibrillation .

Rivaroxaban was patented in 2007 and received approval for medical use in the United States in 2011. It is included on the World Health Organization's List of Essential Medicines, highlighting its importance in global health . The drug has a favorable pharmacokinetic profile, characterized by rapid absorption, high bioavailability (especially at lower doses), and predictable anticoagulation effects across diverse patient populations .

The metabolism of rivaroxaban primarily occurs through oxidative degradation and hydrolysis. Key metabolic pathways involve cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2. Approximately 57% of an oral dose is metabolized, with significant contributions from both CYP-dependent and CYP-independent mechanisms. The major metabolites include M-1, produced through oxidative degradation of the morpholinone moiety, and M-4, formed via hydrolysis of the amide bond . The elimination of rivaroxaban occurs mainly through urine (approximately two-thirds) and feces .

Rivaroxaban exhibits potent anticoagulant activity with a Ki value of 0.4 nM against factor Xa, demonstrating over 10,000-fold selectivity compared to other serine proteases . Its mechanism involves competitive inhibition of factor Xa, thereby preventing thrombin generation and subsequent fibrin formation. This action leads to effective anticoagulation without directly affecting platelet function or requiring routine coagulation monitoring .

  • Formation of the oxazolidinone ring: This involves cyclization reactions that create the core structure.
  • Introduction of substituents: Various functional groups are introduced to enhance potency and selectivity for factor Xa inhibition.
  • Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure pharmaceutical-grade quality .

Rivaroxaban is utilized in various clinical settings:

  • Treatment of Deep Vein Thrombosis: It is prescribed for managing acute deep vein thrombosis.
  • Pulmonary Embolism Management: Rivaroxaban helps treat pulmonary embolism effectively.
  • Stroke Prevention: It is indicated for patients with atrial fibrillation not caused by heart valve disease to reduce stroke risk.
  • Post-surgical Prophylaxis: Rivaroxaban is used to prevent venous thromboembolism following orthopedic surgeries like hip or knee replacements.
  • Combination Therapy: It can be combined with aspirin to lower cardiovascular risks in patients with coronary artery disease .

Rivaroxaban's pharmacokinetics can be significantly influenced by other medications due to its metabolism through cytochrome P450 enzymes. Strong inhibitors or inducers of CYP3A4 can alter rivaroxaban levels substantially. For instance:

  • Inhibitors: Concomitant use with strong CYP3A4 inhibitors (e.g., ketoconazole) can increase rivaroxaban exposure and risk of bleeding.
  • Inducers: Agents that induce CYP3A4 (e.g., rifampicin) may decrease rivaroxaban efficacy by reducing its plasma concentration .

Monitoring for potential interactions is essential for optimizing therapeutic outcomes.

Rivaroxaban belongs to a class of medications known as direct factor Xa inhibitors. Other similar compounds include:

  • Apixaban: Another direct factor Xa inhibitor with a similar mechanism but different pharmacokinetic properties.
  • Edoxaban: Shares structural similarities with rivaroxaban but has distinct dosing requirements and indications.
  • Betrixaban: Primarily used for thromboprophylaxis in hospitalized patients; it has a longer half-life than rivaroxaban.

Comparison Table

CompoundMechanismBioavailabilityHalf-lifeIndications
RivaroxabanFactor Xa Inhibition>80% (varies)5-9 hoursDVT, PE, Atrial Fibrillation
ApixabanFactor Xa Inhibition~50%12 hoursDVT, PE, Atrial Fibrillation
EdoxabanFactor Xa Inhibition~62%10-14 hoursDVT, PE, Atrial Fibrillation
BetrixabanFactor Xa Inhibition~34%19 hoursThromboprophylaxis in hospitalized patients

Rivaroxaban's unique profile includes its rapid onset of action and high bioavailability at lower doses without necessitating dietary restrictions or routine monitoring, distinguishing it from other agents in this class .

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

White to yellowish powder

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

435.0655696 g/mol

Monoisotopic Mass

435.0655696 g/mol

Heavy Atom Count

29

LogP

log Kow = 2.18 (est)

Odor

Odorless

Decomposition

Dangerous products of decomposition: thermal ecomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Appearance

XXXX solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9NDF7JZ4M3

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 12 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 79 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 78 of 79 companies with hazard statement code(s):;
H411 (93.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Rivaroxaban is indicated for the prevention of venous thromboembolic events (VTE) in patients who have undergone total hips replacements and total knee replacement surgery; prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation; treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE); to reduce risk of recurrent DVT and/or PE. Rivaroxaban is also indicated, in combination with aspirin, for reducing the risk of major cardiovascular events in patients with chronic coronary artery disease or peripheral artery disease. Its use is also not recommended in those with severe renal impairment (<30mL/min). Rivaroxaban is also indicated for the treatment and prevention of VTE in pediatric patients (from birth to 18 years of age) and for thromboprophylaxis in pediatric patients ≥2 years old with congenital heart disease following the Fontan procedure.
Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients). AdultsPrevention of stroke and systemic embolism in adult patients with non valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age � 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. )Paediatric populationTreatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Rivaroxaban Accord, co administered with acetylsalicylic acid (ASA) alone or with ASA plus ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers (see sections 4. 3, 4. 4 and 5. 1). Rivaroxaban Accord, co administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events. AdultsPrevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age � 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. (See section 4. 4 for haemodynamically unstable PE patients. )Paediatric populationTreatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment.
Xarelto, co-administered with acetylsalicylic acid (ASA) alone or with ASA plus clopidogrel or ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers. Xarelto, co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events. Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery. Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. AdultsPrevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age � 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment.
Rivaroxaban Mylan co-administered with acetylsalicylic acid (ASA) alone or with ASA plus clopidogrel or ticlopidine, is indicated for the prevention of atherothrombotic events in adult patients after an acute coronary syndrome (ACS) with elevated cardiac biomarkers.  Rivaroxaban Mylan co-administered with acetylsalicylic acid (ASA), is indicated for the prevention of atherothrombotic events in adult patients with coronary artery disease (CAD) or symptomatic peripheral artery disease (PAD) at high risk of ischaemic events.  ------Prevention of venous thromboembolism (VTE) in adult patients undergoing elective hip or knee replacement surgery.  Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults. -------Adults Prevention of stroke and systemic embolism in adult   patients with non-valvular atrial fibrillation with one or more risk factors, such as congestive heart failure, hypertension, age â�¥ 75 years, diabetes mellitus, prior stroke or transient ischaemic attack. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing from 30 kg to 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Paediatric population Treatment of venous thromboembolism (VTE) and prevention of VTE recurrence in children and adolescents aged less than 18 years and weighing more than 50 kg after at least 5 days of initial parenteral anticoagulation treatment. Â
Prevention of thromboembolic events, Treatment of thromboembolic events

Livertox Summary

Rivaroxaban is an oral anticoagulant and direct factor Xa inhibitor which is used in the prevention of stroke and venous embolism in patients with chronic atrial fibrillation, as well as treatment and prevention of deep venous thromboses and pulmonary embolism. Rivaroxaban has been associated with a low rate of serum enzyme elevations during treatment and with rare instances of clinically apparent liver injury with jaundice.

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Anticoagulant
Xarelto is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/
Xarelto is indicated to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. There are limited data on the relative effectiveness of Xarelto and warfarin in reducing the risk of stroke and systemic embolism when warfarin therapy is well-controlled. /Included in US product label/
Xarelto is indicated for the prophylaxis of deep vein thrombosis, which may lead to pulmonary embolism in patients undergoing knee or hip replacement surgery. /Included in US product label/
For more Therapeutic Uses (Complete) data for Rivaroxaban (7 total), please visit the HSDB record page.

Pharmacology

Rivaroxaban is an anticoagulant which binds directly to factor Xa. Thereafter, it effectively blocks the amplification of the coagulation cascade, preventing the formation of thrombus. Rivaroxaban is a unqiue anticoagulant for two reasons. First of all, it is does not involve antithrombin III (ATIII) to exert its anticoagulant effects. Secondly, it is an oral agent whereas the widely used unfractionated heparin and low molecular weight heparins are for parenteral use only. Although the activated partial thromboplastin time (aPTT) and HepTest (a test developed to assay low molecular weight heparins) are prolonged in a dose-dependant manner, neither test is recommended for the assessment of the pharmacodynamic effects of rivaroxaban. Anti-Xa activity and inhibition of anti-Xa activity monitoring is also not recommended despite being influenced by rivaroxaban.
Rivaroxaban is an orally bioavailable oxazolidinone derivative and direct inhibitor of the coagulation factor Xa with anticoagulant activity. Upon oral administration, rivaroxaban selectively binds to both free factor Xa and factor Xa bound in the prothrombinase complex. This interferes with the conversion of prothrombin (factor II) to thrombin and eventually prevents the formation of cross-linked fibrin clots. Rivaroxaban does not affect existing thrombin levels.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF01
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF01 - Rivaroxaban

Mechanism of Action

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible.
Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C).
Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Vapor Pressure

6.66X10-16 mm Hg at 25 °C (est)

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

482306-32-1

Absorption Distribution and Excretion

Following oral administration, rivaroxaban is rapidly absorbed and reaches peak plasma concentration in 2-4 hours. Bioavailability of the 10 mg dose is >80%. However, the 15-20 mg dose have a lower bioavailability if taken in the fasted state and consequently should be taken with food.
Approximately two-thirds of rivaroxaban is excreted into urine (via active tubular secretion in which approximately 36% as unchanged drug and 30% as inactive metabolism). The remaining third of the administered dose is excreted via feces in which 7% is in the form of unchanged drug and 21% as inactive metabolites.
The steady state Vd is 50 L
Systemic clearance is approximately 10 L/h, so rivaroxaban is considered a drug with low clearance. Renal clearance is ~3-4 L/h.
Following oral administration, approximately one-third of the absorbed dose is excreted unchanged in the urine, with the remaining two-thirds excreted as inactive metabolites in both the urine and feces. In a Phase 1 study, following the administration of a (14)C-rivaroxaban dose, 66% of the radioactive dose was recovered in urine (36% as unchanged drug) and 28% was recovered in feces (7% as unchanged drug). Unchanged drug is excreted into urine, mainly via active tubular secretion and to a lesser extent via glomerular filtration (approximate 5:1 ratio). Rivaroxaban is a substrate of the efflux transporter proteins P-gp and ABCG2 (also abbreviated Bcrp). Rivaroxaban's affinity for influx transporter proteins is unknown.
Plasma protein binding of rivaroxaban in human plasma is approximately 92% to 95%, with albumin being the main binding component. The steady-state volume of distribution in healthy subjects is approximately 50 L.
Absorption of rivaroxaban is dependent on the site of drug release in the GI tract. A 29% and 56% decrease in AUC and Cmax compared to tablet was reported when rivaroxaban granulate is released in the proximal small intestine. Exposure is further reduced when drug is released in the distal small intestine, or ascending colon. Avoid administration of rivaroxaban distal to the stomach which can result in reduced absorption and related drug exposure.
The absolute bioavailability of rivaroxaban is dose-dependent. For the 10 mg dose, it is estimated to be 80% to 100% and is not affected by food. Xarelto 10 mg tablets can be taken with or without food. For the 20 mg dose in the fasted state, the absolute bioavailability is approximately 66%. Coadministration of Xarelto with food increases the bioavailability of the 20 mg dose (mean AUC and Cmax increasing by 39% and 76% respectively with food). Xarelto 15 mg and 20 mg tablets should be taken with food.
For more Absorption, Distribution and Excretion (Complete) data for Rivaroxaban (8 total), please visit the HSDB record page.

Metabolism Metabolites

Approximately two-thirds of the dose is metabolized. It is metabolized by CYP3A4, CYP3A5, CYP2J2 and CYP-independant mechanisms
Rivaroxaban undergoes oxidative degradation by cytochrome P-450 (CYP) isoenzymes 3A4/5 and 2J2 and hydrolysis; metabolites are subsequently eliminated through renal and fecal/biliary routes. No major circulating metabolites have been identified in plasma.

Wikipedia

Rivaroxaban
Decamethonium

FDA Medication Guides

Xarelto
Rivaroxaban
TABLET;ORAL
FOR SUSPENSION;ORAL
JANSSEN PHARMS
03/01/2022
12/20/2021

Drug Warnings

/BOXED WARNING/ WARNING: PREMATURE DISCONTINUATION OF XARELTO INCREASES THE RISK OF THROMBOTIC EVENTS. Premature discontinuation of any oral anticoagulant, including Xarelto, increases the risk of thrombotic events. If anticoagulation with Xarelto is discontinued for a reason other than pathological bleeding or completion of a course of therapy, consider coverage with another anticoagulant
/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas have occurred in patients treated with Xarelto who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters; concomitant use of other drugs that affect hemostasis, such as non-steroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants; a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated for thromboprophylaxis
Rivaroxaban increases the risk of hemorrhage and can cause serious or fatal bleeding. Bleeding complications were the most common adverse effects of rivaroxaban reported in clinical trials.
Use of rivaroxaban should be avoided in patients with moderate (Child-Pugh class B) or severe (Child-Pugh class C) hepatic impairment or with any hepatic disease associated with coagulopathy; systemic exposure and risk of bleeding may be increased in such patients.
For more Drug Warnings (Complete) data for Rivaroxaban (13 total), please visit the HSDB record page.

Biological Half Life

The terminal half life is 5-9 hours in adults and 11-13 hours in the elderly.
The terminal elimination half-life is 11 to 13 hours in the elderly.
The terminal elimination half-life of rivaroxaban is 5 to 9 hours in healthy subjects aged 20 to 45 years.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: A. Straub et al., World Intellectual Property Organization patent 0147919; eidem, United States of America patent 7157456 (2001, 2007 both to Bayer)

Clinical Laboratory Methods

HPLC-MS/MS determination in plasma.

Storage Conditions

Store at 25 °C (77 °F) or room temperature; excursions permitted to 15 deg - 30 °C (59 deg - 86 °F)

Interactions

Patients with renal impairment receiving full dose Xarelto in combination with drugs classified as combined P-gp and weak or moderate CYP3A4 inhibitors (e.g., amiodarone, diltiazem, verapamil, quinidine, ranolazine, dronedarone, felodipine, erythromycin, and azithromycin) may have increases in exposure compared with patients with normal renal function and no inhibitor use, since both pathways of rivaroxaban elimination are affected. Xarelto should be used in patients with CrCl 15 to 50 mL/min who are receiving concomitant combined P-gp and weak or moderate CYP3A4 inhibitors only if the potential benefit justifies the potential risk.
Single doses of enoxaparin and Xarelto given concomitantly resulted in an additive effect on anti-factor Xa activity. Single doses of warfarin and Xarelto resulted in an additive effect on factor Xa inhibition and PT. Concomitant aspirin use has been identified as an independent risk factor for major bleeding in efficacy trials. NSAIDs are known to increase bleeding, and bleeding risk may be increased when NSAIDs are used concomitantly with Xarelto. Coadministration of the platelet aggregation inhibitor clopidogrel and Xarelto resulted in an increase in bleeding time for some subjects. Avoid concurrent use of Xarelto with other anticoagulants due to increased bleeding risk unless benefit outweighs risk. Promptly evaluate any signs or symptoms of blood loss if patients are treated concomitantly with aspirin, other platelet aggregation inhibitors, or NSAIDs.
Results from drug interaction studies and population PK analyses from clinical studies indicate coadministration of Xarelto with a combined P-gp and strong CYP3A4 inducer (e.g., rifampicin, phenytoin) decreased rivaroxaban exposure by up to 50%. Similar decreases in pharmacodynamic effects were also observed. These decreases in exposure to rivaroxaban may decrease efficacy. Avoid concomitant use of Xarelto with drugs that are combined P-gp and strong CYP3A4 inducers (e.g., carbamazepine, phenytoin, rifampin, St. John's wort).
When data suggest a change in exposure is unlikely to affect bleeding risk (e.g., clarithromycin, erythromycin), no precautions are necessary during coadministration with drugs that are combined P-gp and CYP3A4 inhibitors. Avoid concomitant administration of Xarelto with combined P-gp and strong CYP3A4 inhibitors.
For more Interactions (Complete) data for Rivaroxaban (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable if stored as directed; avoid strong oxidizing agents

Dates

Modify: 2023-08-15
1. Mo Y, Yam FK. Recent advances in the development of specific antidotes for target-specific oral anticoagulants. Pharmacotherapy. 2015 Feb;35(2):198-207. doi: 10.1002/phar.1532. Epub 2015 Feb 3. PMID: 25644580.

2. Abdulsattar Y, Bhambri R, Nogid A. Rivaroxaban (xarelto) for the prevention of thromboembolic disease: an inside look at the oral direct factor xa inhibitor. P T. 2009 May;34(5):238-44. PMID: 19561868; PMCID: PMC2697099.

3. Brown DG, Wilkerson EC, Love WE. A review of traditional and novel oral anticoagulant and antiplatelet therapy for dermatologists and dermatologic surgeons. J Am Acad Dermatol. 2015 Mar;72(3):524-34. doi: 10.1016/j.jaad.2014.10.027. Epub 2014 Dec 6. PMID: 25486915.

4. Sunkara T, Ofori E, Zarubin V, Caughey ME, Gaduputi V, Reddy M. Perioperative Management of Direct Oral Anticoagulants (DOACs): A Systemic Review. Health Serv Insights. 2016 Dec 13;9(Suppl 1):25-36. doi: 10.4137/HSI.S40701. PMID: 28008269; PMCID: PMC5156547.

5. Patel MR, Hellkamp AS, Fox KA; ROCKET AF Executive Committee and Investigators. Point-of-Care Warfarin Monitoring in the ROCKET AF Trial. N Engl J Med. 2016 Feb 25;374(8):785-8. doi: 10.1056/NEJMc1515842. Epub 2016 Feb 3. PMID: 26839968.

Explore Compound Types